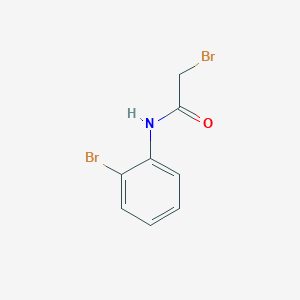

2-溴-N-(2-溴苯基)乙酰胺

描述

The compound "2-Bromo-N-(2-bromophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related brominated acetamide derivatives, which can provide insights into the chemical behavior and properties that might be expected for "2-Bromo-N-(2-bromophenyl)acetamide". These compounds are of interest due to their potential applications in drug design, as they often exhibit biological activity and can interact with biological systems in specific ways due to their molecular structures and functional groups .

Synthesis Analysis

The synthesis of brominated acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution, acetylation, and sometimes additional functionalization such as nitration . For example, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involved different spectroscopic techniques for characterization, such as NMR and LC-MS, and the structure was confirmed by X-ray diffraction . Similarly, other derivatives were synthesized using methods like microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired compounds . These methods could potentially be adapted for the synthesis of "2-Bromo-N-(2-bromophenyl)acetamide".

Molecular Structure Analysis

The molecular structure of brominated acetamide derivatives is often characterized by X-ray diffraction, revealing details such as crystal system, space group, and unit cell parameters . The intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in stabilizing the crystal structure of these compounds . For instance, the title compound in paper crystallizes in an orthorhombic system with space group Pca21, and the structure is stabilized by N–H…O and N–H…Cg interactions.

Chemical Reactions Analysis

The reactivity of brominated acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density distribution within the molecule . The presence of bromine atoms can make these compounds suitable for further functionalization through reactions such as Suzuki coupling or other cross-coupling reactions. Additionally, the nitro group in some derivatives can interact with the acetamido group, affecting the chemical shift of neighboring protons .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamide derivatives are closely related to their molecular structure. The presence of bromine atoms contributes to the relatively high molecular weight and may affect the compound's boiling and melting points . The spectroscopic properties, such as IR and NMR spectra, provide information about the functional groups present and their environment within the molecule . Computational studies, including DFT calculations, are used to predict the HOMO-LUMO energy gap, which is indicative of the compound's chemical reactivity and stability . The molecular electrostatic potential surface can also be determined to identify electron-rich and electron-poor regions, which are important for understanding how these compounds might interact with biological targets .

科学研究应用

微波辅助合成和生物学评估

Ghazzali 等人(2012 年)的一项研究展示了与 2-溴-N-(2-溴苯基)乙酰胺相关的衍生物的合成,重点关注其抗菌活性。他们发现一些衍生物对某些细菌和真菌物种表现出选择性的高抑制作用,展示了在抗菌研究中的潜在应用 (Ghazzali 等人,2012 年)。

衍生物的药理学评估

Rani 等人(2016 年)合成了 2-溴-N-(2-溴苯基)乙酰胺的衍生物,并评估了它们作为细胞毒性、抗炎、镇痛和解热剂的潜力。某些化合物表现出的活性与标准药物相当,表明它们在新治疗剂的开发中具有重要意义 (Rani 等人,2016 年)。

抗惊厥和抗抑郁活性

Xie 等人(2013 年)研究了 2-溴-N-(2-溴苯基)乙酰胺衍生物的抗惊厥和抗抑郁活性。他们发现,在行为测试中,几种化合物显示出活动减少时间显著缩短,表明在神经和精神疾病中具有潜在应用 (Xie 等人,2013 年)。

铃木-宫浦交叉偶联

Cottineau 等人(2006 年)探索了 2-溴-N-(2-溴苯基)乙酰胺在铃木-宫浦交叉偶联中的应用,这是有机化学中的一项重要反应。这项研究表明该化合物在复杂有机分子的合成中很有用,可能在各种化学工业中很有用 (Cottineau 等人,2006 年)。

抗菌评估和溶血活性

Gul 等人(2017 年)使用 2-溴-N-(2-溴苯基)乙酰胺合成了一系列化合物,并评估了它们的抗菌和溶血活性。他们的研究成果有助于开发毒性较小的新型抗菌剂 (Gul 等人,2017 年)。

乙酰胺衍生物的密度泛函理论研究

Oftadeh 等人(2013 年)对乙酰胺衍生物进行了密度泛函理论研究,包括具有溴苯基取代基的衍生物,如 2-溴-N-(2-溴苯基)乙酰胺,以了解它们作为抗 HIV 药物的潜力。该研究强调了这些化合物在开发用于治疗 HIV 的新药中的重要性 (Oftadeh 等人,2013 年)。

卤代芳烃的催化胺化

Zhao 等人(2010 年)研究了卤代芳烃的铜催化直接胺化,包括 N-(2-溴苯基)乙酰胺衍生物,使用叠氮化钠作为氨基来源。这项研究对于合成芳香胺非常重要,芳香胺在各种化学工业中具有价值 (Zhao 等人,2010 年)。

席夫碱和噻唑烷酮衍生物的抗菌特性

Fuloria 等人(2014 年)使用 2-(4-溴-3-甲基苯氧基)乙酰胺合成了席夫碱和噻唑烷酮衍生物,并评估了它们的抗菌特性。这项研究增加了对这些化合物在开发新型抗菌剂中的理解 (Fuloria 等人,2014 年)。

安全和危害

属性

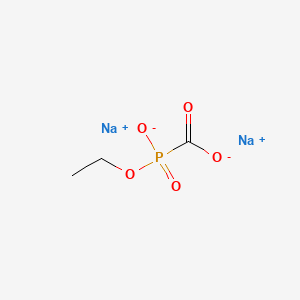

IUPAC Name |

2-bromo-N-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEAJCARLBYXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521584 | |

| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(2-bromophenyl)acetamide | |

CAS RN |

88369-50-0 | |

| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)